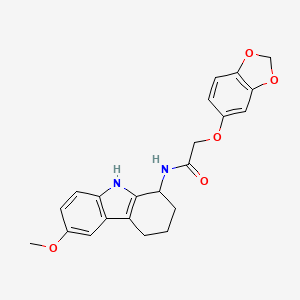![molecular formula C15H15N7O2 B10987087 N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B10987087.png)
N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a phenyl group, and a tetrazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cycloaddition of an azide with a nitrile.
Coupling Reactions: The final step involves coupling the imidazole, phenyl, and tetrazole moieties through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
- N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE
Uniqueness
N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N7O2 |
|---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
N-[4-(1-methylimidazole-2-carbonyl)phenyl]-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H15N7O2/c1-21-9-7-16-15(21)14(24)11-2-4-12(5-3-11)18-13(23)6-8-22-10-17-19-20-22/h2-5,7,9-10H,6,8H2,1H3,(H,18,23) |
InChI Key |
RAJLMGUDNBYXOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10987005.png)

![3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10987016.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide](/img/structure/B10987018.png)
![2'-(butan-2-yl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10987026.png)
![N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987027.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10987029.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B10987037.png)

![N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10987061.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10987062.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10987068.png)
![N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987069.png)
![3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one](/img/structure/B10987073.png)
